

preparing BC-1382 stock solution and working concentration

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Application Notes and Protocols for BC-1382 For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-1382 is a potent and specific small molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1] [2] It functions by disrupting the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), with an in vitro IC50 of approximately 5 nM.[1][3] This inhibition leads to an increase in the protein stability of PIAS1, which plays a crucial role in modulating inflammatory responses.[1][3] Consequently, **BC-1382** exhibits significant anti-inflammatory activity, making it a valuable tool for research in immunology, inflammation, and oncology. These application notes provide detailed protocols for the preparation of **BC-1382** stock solutions and guidance on determining appropriate working concentrations for in vitro and in vivo studies.

Data Presentation

Table 1: Chemical and Physical Properties of **BC-1382**



Property	Value	Source
Molecular Weight	459.56 g/mol	[1]
Formula	C23H29N3O5S	[1]
CAS Number	1013753-99-5	[1]
Appearance	White to off-white solid	[1]
Purity	>99%	[2]

Table 2: Solubility of **BC-1382**

Solvent	Concentration	Notes	Source
DMSO	125 mg/mL (272.00 mM)	Ultrasonic treatment is recommended. Use freshly opened DMSO as it is hygroscopic.	[1]
DMSO	55 mg/mL (119.68 mM)	Sonication is recommended.	[2]

Table 3: Recommended Working Concentrations for **BC-1382**



Application	Concentration Range	Notes	Source
In vitro HECTD2/PIAS1 disruption	IC50 ≈ 5 nM	Potency in a cell-free binding assay.	[1][3]
In vitro PIAS1 protein stabilization	IC50 ≈ 100 nM	Drastically increases PIAS1 protein levels in non-stimulated conditions.	[1]
In vitro suppression of LPS-induced PIAS1 degradation	800 nM	Restores PIAS1 protein levels in human peripheral blood mononuclear cells (PBMCs).	[1]
In vivo (mice)	10 mg/kg (intraperitoneal injection)	Significantly decreased lavage protein concentrations, cell counts, and cytokine levels in LPS- stimulated and P. aeruginosa-stimulated lung inflammation models.	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM BC-1382 Stock Solution in DMSO

Materials:

- BC-1382 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath or probe)
- Calibrated pipettes

Procedure:

- Pre-weighing and Calculation:
 - Accurately weigh out a specific mass of **BC-1382** powder (e.g., 1 mg).
 - Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
 - Volume (L) = Mass (g) / (Molecular Weight (g/mol) x Concentration (mol/L))
 - For 1 mg of **BC-1382** (0.001 g) and a target concentration of 10 mM (0.010 mol/L):
 - Volume (L) = 0.001 g / (459.56 g/mol * 0.010 mol/L) = 0.0002176 L = 217.6 μ L
 - $\circ\,$ Therefore, to prepare a 10 mM stock solution from 1 mg of **BC-1382**, you will need 217.6 μL of DMSO.
- Dissolution:
 - Aseptically add the calculated volume of anhydrous DMSO to the vial containing the BC-1382 powder.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. A brief warming to 37°C may also aid dissolution. Ensure the solution is clear before proceeding.
- Aliquoting and Storage:



- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

- 10 mM BC-1382 stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- · Sterile microcentrifuge tubes

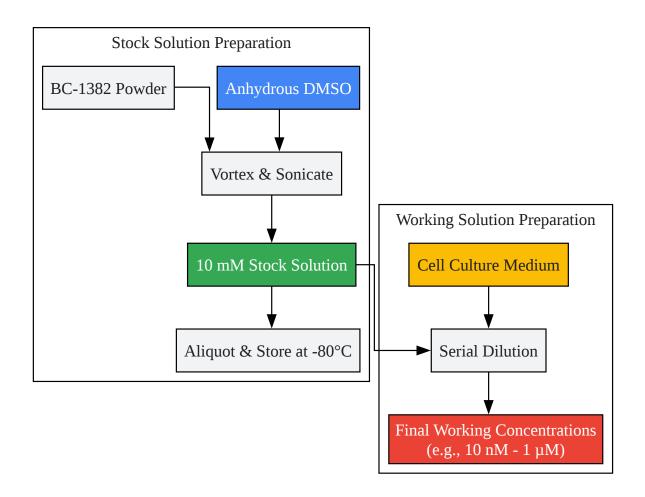
Procedure:

- Serial Dilution:
 - Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final working concentrations.
 - \circ It is recommended to perform an intermediate dilution first to minimize pipetting errors and the concentration of DMSO in the final culture. For example, dilute the 10 mM stock 1:100 in media to create a 100 μ M intermediate solution.
 - \circ From the 100 μ M intermediate solution, further dilutions can be made to achieve final concentrations in the nanomolar range (e.g., 10 nM, 100 nM, 1 μ M).
- Vehicle Control:
 - Prepare a vehicle control by adding the same final concentration of DMSO to the cell
 culture medium as is present in the highest concentration of the BC-1382 working
 solution. This is crucial to account for any effects of the solvent on the cells.



- · Application to Cells:
 - Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired period as determined by your experimental design.

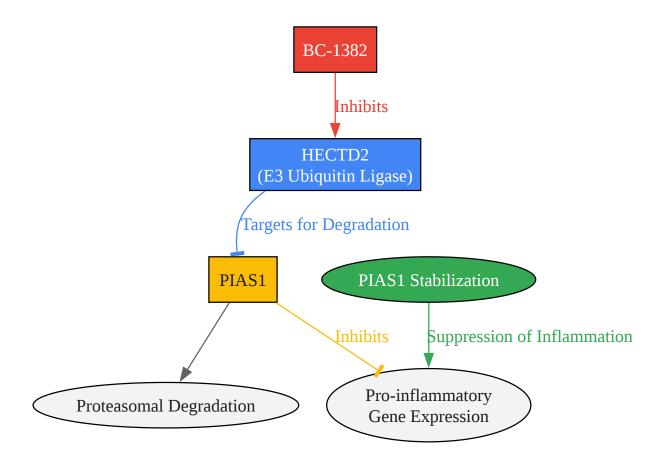
Mandatory Visualizations



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Caption: Workflow for **BC-1382** Stock and Working Solution Preparation.





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Caption: Signaling Pathway of **BC-1382** Action.

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